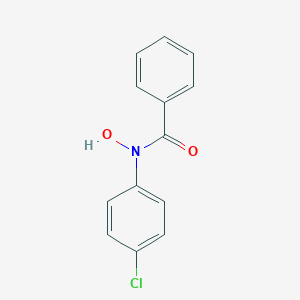
N-(4-chlorophenyl)-N-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-hydroxybenzamide is a chemical compound with the molecular formula C13H10ClNO2 It belongs to the class of hydroxamic acids, which are known for their ability to form stable complexes with metal ions
準備方法
Synthetic Routes and Reaction Conditions
N-(4-chlorophenyl)-N-hydroxybenzamide can be synthesized through the reaction of p-chloroaniline with benzoyl chloride, followed by the reaction with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- p-Chloroaniline reacts with benzoyl chloride in the presence of a base such as pyridine to form N-p-chlorophenylbenzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzohydroxamic acids.
科学的研究の応用
N-(4-chlorophenyl)-N-hydroxybenzamide has several scientific research applications:
作用機序
The mechanism of action of N-(4-chlorophenyl)-N-hydroxybenzamide involves its ability to chelate metal ions. This chelation inhibits the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction . The molecular targets include matrix metalloproteinases and other metalloenzymes involved in various biological pathways.
類似化合物との比較
Similar Compounds
- N-Phenylbenzohydroxamic acid
- N-p-Tolylbenzohydroxamic acid
- N-o-Chlorophenylbenzohydroxamic acid
Uniqueness
N-(4-chlorophenyl)-N-hydroxybenzamide is unique due to the presence of the p-chloro substituent on the phenyl ring, which influences its chemical reactivity and binding affinity to metal ions. This makes it particularly effective in forming stable complexes and inhibiting specific metalloenzymes compared to its analogs .
特性
CAS番号 |
1528-82-1 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-11-6-8-12(9-7-11)15(17)13(16)10-4-2-1-3-5-10/h1-9,17H |
InChIキー |
HTIPICBYVFHTEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Key on ui other cas no. |
1528-82-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















